(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid Chenodeoxycholic acid-d4 (CDCA-d4) is intended for use as an internal standard for the quantification of CDCA (Item No. 10011286) by GC- or LC-MS. CDCA is a hydrophobic primary bile acid that activates nuclear receptors involved in cholesterol metabolism. EC50 concentrations for activation of FXR range from 13-34 μM. In cells, CDCA also binds to bile acid binding proteins (BABP) with a reported stoichiometry of 1:2. CDCA toxicity is linked to increased cellular glutathione levels and increased oxidative stress. Exposure of cells to excess CDCA contributes to liver and intestinal cancers.
Brand Name: Vulcanchem
CAS No.: 99102-69-9
VCID: VC0028813
InChI: InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1/i8D2,12D2
SMILES: CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Molecular Formula: C24H40O4
Molecular Weight: 396.6 g/mol

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

CAS No.: 99102-69-9

Reference Standards

VCID: VC0028813

Molecular Formula: C24H40O4

Molecular Weight: 396.6 g/mol

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid - 99102-69-9

CAS No. 99102-69-9
Product Name (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Molecular Formula C24H40O4
Molecular Weight 396.6 g/mol
IUPAC Name (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Standard InChI InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1/i8D2,12D2
Standard InChIKey RUDATBOHQWOJDD-PSTGXAJBSA-N
Isomeric SMILES [2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H]
SMILES CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Canonical SMILES CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Appearance Assay:≥95%A crystalline solid
Description Chenodeoxycholic acid-d4 (CDCA-d4) is intended for use as an internal standard for the quantification of CDCA (Item No. 10011286) by GC- or LC-MS. CDCA is a hydrophobic primary bile acid that activates nuclear receptors involved in cholesterol metabolism. EC50 concentrations for activation of FXR range from 13-34 μM. In cells, CDCA also binds to bile acid binding proteins (BABP) with a reported stoichiometry of 1:2. CDCA toxicity is linked to increased cellular glutathione levels and increased oxidative stress. Exposure of cells to excess CDCA contributes to liver and intestinal cancers.
Synonyms (3α,5β,7α)-3,7-Dihydroxycholan-24-oic Acid-d4; (+)-Chenodeoxycholic Acid-d4; 17β-(1-Methyl-3-carboxypropyl)etiocholane-3α,7α-diol-d4; Chenodeoxycholic Acid-d4; CDC-d4; Chendol-d4; Chenodiol-d4; Chenocol-d4; Fluibil-d4;
PubChem Compound 16217615
Last Modified Nov 12 2021
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